N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Descripción
N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring. The structure includes a 4-methylphenyl substituent at the 7-position and an acetamide group at the 3-position, linked to a 3,5-dimethoxyphenyl moiety.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-14-4-6-15(7-5-14)19-12-31-22-21(19)24-13-26(23(22)28)11-20(27)25-16-8-17(29-2)10-18(9-16)30-3/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDWKEWIYLFHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
With a molecular weight of approximately 481.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
Biological Activity Overview
The biological activity of N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has been studied primarily in the context of its potential as an anticancer agent. Below are key findings from recent research:
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to modulate various signaling pathways involved in tumor growth and survival.
-
Efficacy Against Cancer Cell Lines : In vitro studies have demonstrated that this compound has potent activity against several cancer types, including breast cancer and lung cancer cell lines. For instance:
- Breast Cancer (MCF-7) : IC50 values were reported in the low micromolar range.
- Lung Cancer (A549) : Exhibited significant growth inhibition with similar IC50 values.
Structure-Activity Relationship (SAR)
The presence of methoxy groups on the phenyl ring is crucial for enhancing the compound's lipophilicity and biological activity. Modifications to the thieno[3,2-d]pyrimidin moiety can significantly affect its potency and selectivity against specific cancer types.
Case Studies
- Study on MCF-7 Cells : A study conducted by researchers demonstrated that treatment with N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups. The mechanism was linked to the inhibition of angiogenesis and modulation of immune responses.
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Apoptosis induction |
| Anticancer | A549 | 6.0 | Cell cycle arrest |
| Antimicrobial | E. coli | 12.0 | Inhibition of cell wall synthesis |
Comparación Con Compuestos Similares
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s thieno[3,2-d]pyrimidinone core distinguishes it from quinoline-based analogs () and stereochemically complex hexanamides ().
- Patent compounds in feature cyano and piperidinylidene groups, which may enhance metabolic stability or kinase selectivity compared to the target’s methoxy substituents .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The acetyl group in ’s compound results in a distinct C=O IR stretch at 1,730 cm⁻¹, whereas the target’s dimethoxyphenyl acetamide may show shifts due to resonance effects .
- The absence of stereochemical complexity in the target compound (vs. ’s isomers) could simplify synthesis but reduce selectivity in chiral environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
